1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-20(2)11-28-17-8-6-13(10-15(17)24(3)18(20)25)22-19(26)23-14-9-12(21)5-7-16(14)27-4/h5-10H,11H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGHRHDBFWSBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea-Based Heterocycles
The compound shares structural motifs with urea derivatives reported in the International Journal of Organic Chemistry (2012), particularly compounds 7a–7d . A comparative analysis is provided below:
Structural Implications :
- Heterocycle Polarity : The oxazepine core (oxygen) may enhance solubility compared to thiophene (sulfur), which is more lipophilic .
- Substituent Flexibility: The target compound’s methyl groups on the oxazepine could reduce metabolic oxidation, whereas 7a–7d’s cyano/ester groups might increase reactivity.
- Binding Interactions : The chloro-methoxyphenyl group in the target compound could enable π-π stacking or halogen bonding, absent in 7a–7d’s benzoyl-thiophene systems.
Pharmacokinetic and Pharmacodynamic Considerations
- LogP Estimates : The target compound’s LogP is predicted to be lower than 7a–7d due to polar oxazepine and methoxy groups, suggesting improved aqueous solubility.
- Metabolic Stability: Methyl groups on the oxazepine may slow cytochrome P450-mediated degradation, whereas 7a–7d’s ester/cyano groups could undergo hydrolysis or reduction .
Research Findings and Gaps
- Activity Data: No direct biological data are available for the target compound. In contrast, 7a–7d demonstrated moderate activity in preliminary anticancer assays .
- Therapeutic Potential: The oxazepine-urea scaffold warrants exploration in inflammation or CNS disorders, leveraging urea’s histone deacetylase (HDAC) or serotonin receptor affinity.
- Synthetic Optimization : Structural simplification (e.g., replacing trimethyl groups) could enhance synthetic feasibility without compromising activity.
Preparation Methods
Precursor Preparation
A salicylic acid derivative (e.g., 3-hydroxy-4-methoxybenzoic acid) is treated with 2-amino-2-methylpropanol in anhydrous toluene under reflux for 12 hours. The reaction forms an intermediate amide, which undergoes intramolecular cyclization upon addition of p-toluenesulfonic acid (PTSA) as a catalyst. The cyclization is driven by azeotropic removal of water using a Dean-Stark trap, yielding the tetrahydrobenzooxazepine ring.
Oxazepine Functionalization
The 4-oxo group is introduced via oxidation of the secondary alcohol using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C. Subsequent methylation at the 3- and 5-positions is achieved by treating the oxidized product with methyl iodide and potassium carbonate in DMF at 60°C for 6 hours.
Table 1: Physical Properties of Benzo[b]oxazepine Intermediate
| Property | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Melting Point | 142–145°C | |
| Rf (TLC, ethyl acetate) | 0.65 |
Formation of the Urea Linkage
The urea bond is constructed using a two-step protocol involving isocyanate intermediate generation and nucleophilic addition.
Isocyanate Intermediate Synthesis
The amine-functionalized benzooxazepine (1.0 mmol) is reacted with triphosgene (0.33 mmol) in anhydrous dichloromethane (DCM) under nitrogen at 0°C. Diisopropylethylamine (DIPEA, 2.5 mmol) is added dropwise to deprotonate the amine and facilitate isocyanate formation. The reaction is monitored by TLC (hexane:ethyl acetate = 3:1) and typically completes within 4–6 hours.
Urea Bond Coupling
The isocyanate intermediate is reacted with 5-chloro-2-methoxyaniline (1.1 mmol) in DCM at room temperature for 12 hours. Excess DIPEA (3.0 mmol) ensures complete nucleophilic attack by the aniline’s amine group. The crude product is precipitated by adding ice-cold water, filtered, and washed with ethanol to remove unreacted starting materials.
Table 2: Reaction Conditions for Urea Formation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0°C (isocyanate), 25°C (urea) | |
| Solvent | Anhydrous DCM | |
| Yield | 68–74% |
Purification and Characterization
Chromatographic Purification
The crude product is purified via column chromatography (silica gel, gradient elution from 70% hexane/ethyl acetate to 100% ethyl acetate). Fractions containing the target compound are identified by TLC and combined.
Spectroscopic Validation
- IR (KBr): 3180 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O oxazepine), 1681 cm⁻¹ (C=O urea).
- ¹H-NMR (DMSO-d₆): δ 3.3 (s, 3H, OCH₃), 4.1–4.3 (m, 2H, oxazepine CH₂), 6.9–8.2 (m, 7H, aromatic), 10.5 (s, 1H, NH urea).
- Mass Spectrometry: [M+H]⁺ = 442.1 (calculated), 442.0 (observed).
Table 3: Analytical Data for Target Compound
| Technique | Key Observations | Source |
|---|---|---|
| IR | 1745 cm⁻¹ (oxazepine C=O) | |
| ¹H-NMR | δ 10.5 (urea NH) | |
| Melting Point | 215–218°C |
Optimization and Scalability
Solvent and Catalyst Screening
Replacing DCM with tetrahydrofuran (THF) in the urea coupling step increases yield to 78% but necessitates longer reaction times (18 hours). Catalytic use of dimethylaminopyridine (DMAP) accelerates isocyanate formation by 30%.
Regioselectivity Challenges
Competing reactions at the oxazepine’s 7- vs. 8-positions are mitigated by steric hindrance from the 3,3,5-trimethyl groups, favoring substitution at the 7-position.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Step 1: Chlorination of aniline derivatives to generate intermediates like 2-chloroaniline.
- Step 2: Urea bond formation via reaction with isocyanates under controlled anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Step 3: Cyclization of tetrahydrobenzooxazepine moieties using microwave-assisted synthesis to enhance reaction rates and yields . Optimization strategies include adjusting stoichiometry, solvent polarity, and temperature gradients. Statistical design of experiments (DoE) can minimize trial-and-error approaches by identifying critical parameters (e.g., pH, catalyst loading) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Key characterization methods:
- NMR Spectroscopy: Assign methoxy (δ 3.8–4.0 ppm) and urea NH protons (δ 8.5–9.5 ppm) to confirm regiochemistry.
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry of the tetrahydrobenzooxazepine ring . Purity assessment requires HPLC with UV detection (λ = 254 nm) and TLC monitoring during synthesis .
Q. What are the critical structural features influencing stability and reactivity?
- Stability: The urea linkage is pH-sensitive, degrading under strongly acidic/basic conditions. The methoxy group enhances electron density, reducing oxidative susceptibility .
- Reactivity: The chloro-substituted phenyl group undergoes nucleophilic aromatic substitution (e.g., with amines), while the oxazepine ring’s lactam moiety participates in ring-opening reactions .
Q. Which purification techniques are effective for isolating this compound?
- Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar byproducts.
- Recrystallization: Use ethanol/water mixtures to improve crystalline yield and purity .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding interactions?
- Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes transition states for key reactions (e.g., cyclization) and predicts regioselectivity .
- Molecular Dynamics (MD): Simulates ligand-protein interactions, focusing on urea’s hydrogen-bonding with kinase ATP-binding pockets .
- ICReDD’s Workflow: Combines reaction path searches and machine learning to prioritize synthetic routes and reduce experimental iterations .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values or target selectivity may arise from:
- Assay Variability: Standardize protocols (e.g., cell line passage number, ATP concentration in kinase assays).
- Metabolic Stability: Evaluate cytochrome P450 interactions using liver microsome assays to identify metabolite interference .
- SAR Studies: Compare analogs (e.g., replacing the chloro group with fluoro) to isolate structure-activity relationships .
Q. How does the compound interact with biological targets, and what are hypothesized mechanisms of action?
- Kinase Inhibition: The urea moiety mimics ATP’s adenine, binding to hinge regions in kinases (e.g., EGFR, VEGFR).
- Epigenetic Modulation: The oxazepine ring may intercalate into DNA or inhibit histone deacetylases (HDACs), as seen in structurally related compounds . Validation requires surface plasmon resonance (SPR) for binding kinetics and knockout cell lines to confirm target specificity .
Q. What experimental designs optimize reaction yields and minimize byproducts?
- Factorial Designs: Screen variables (temperature, solvent polarity) to identify interactions affecting yield.
- Response Surface Methodology (RSM): Model non-linear relationships (e.g., catalyst loading vs. enantiomeric excess).
- High-Throughput Screening: Automate parallel reactions under varied conditions to expedite optimization .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
- Prodrug Design: Introduce phosphate esters at the methoxy group to enhance aqueous solubility.
- Nanoparticle Formulation: Use PLGA-based carriers to improve oral bioavailability and reduce first-pass metabolism .
- LogP Optimization: Replace the chloro substituent with hydrophilic groups (e.g., sulfonamides) while retaining potency .
Q. What are the implications of the compound’s stereochemistry on pharmacological activity?
- Chiral Centers: The tetrahydrobenzooxazepine ring’s stereochemistry (e.g., R vs. S configuration at C3) impacts target binding.
- Enantioselective Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during cyclization .
- Pharmacokinetics: Stereoisomers may exhibit divergent metabolic clearance rates, assessed via chiral HPLC and in vivo PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
